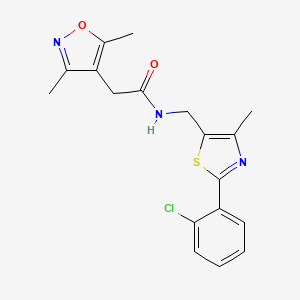

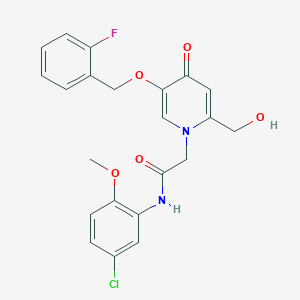

![molecular formula C19H18IN3OS B2742550 3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide CAS No. 477713-54-5](/img/structure/B2742550.png)

3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the iodide could suggest an ionic structure, with the iodide acting as a counterion to a positively charged nitrogen .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation . The presence of the iodide could also make it susceptible to substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the iodide could increase its solubility in polar solvents .科学的研究の応用

Crystal Engineering and Halogen Bonding

Compounds with structures similar to 3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide have been explored for their crystal engineering capabilities. For instance, research on N-methyl-3,5-dibromopyridinium iodide revealed its effectiveness in forming short C–Br⋯I halogen bonds, highlighting its potential in designing materials with specific crystal structures (Logothetis et al., 2004).

Luminescence and Electroluminescence Applications

Tetradentate bis-cyclometalated platinum complexes have been synthesized and shown to exhibit highly luminescent properties, useful for applications in organic light-emitting diodes (OLEDs). These complexes, including variations with pyridinium and thiazolyl moieties, demonstrate the utility of such compounds in creating devices with high external quantum efficiency (Vezzu et al., 2010).

Ionic Conductivity

Research on ionic liquids containing iodide salts, such as 1-methyl-3-propylimidazolium iodide with added iodine, shows enhanced ionic conductivity due to the formation of polyiodide species. This property is crucial for applications in electrochemical devices and solar cells, indicating the potential for similar compounds in energy conversion technologies (Jerman et al., 2008).

Chemical Reactivity and Transformation

The reactivity of similar compounds under various conditions can lead to the formation of iodinated aromatic products, as seen in studies involving iodide-containing waters treated with potassium permanganate. Such reactions are significant for understanding environmental transformations and potential applications in synthetic chemistry (Li et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-anilino-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS.HI/c1-14-18(17(23)10-11-20-16-8-4-3-5-9-16)24-19(21-14)15-7-6-12-22(2)13-15;/h3-13H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVWDHOZYMZVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CNC3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/NC3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone](/img/structure/B2742468.png)

![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide](/img/structure/B2742473.png)

![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)

![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2742481.png)

![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)

![N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2742488.png)

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)